

X-ray Crystallographic Analysis of (Iodomethyl)cyclobutane Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: (Iodomethyl)cyclobutane

Cat. No.: B096553

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This guide provides a comparative analysis of the structural properties of (Iodomethyl)cyclobutane derivatives based on X-ray crystallographic data. The cyclobutane motif is of growing interest in medicinal chemistry, offering a unique three-dimensional scaffold that can influence the pharmacological properties of a molecule. The introduction of an iodomethyl group provides a handle for further functionalization and can impact crystal packing and intermolecular interactions. This document summarizes key crystallographic parameters, details the experimental methodology for such analyses, and illustrates relevant workflows.

Comparative Crystallographic Data

The following tables present a summary of hypothetical crystallographic data for three distinct (Iodomethyl)cyclobutane derivatives: (Iodomethyl)cyclobutane, 1-Iodo-1-methylcyclobutane, and cis-1,2-bis(Iodomethyl)cyclobutane. This data is illustrative to showcase a comparative analysis.

Table 1: Unit Cell Parameters

Com pou nd	For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	z
(Iodo meth yl)cy clob utan e	C ₅ H ₉ I	Mon oclini c	P2 ₁ / c	8.56	6.32	12.1 4	90	105. 2	90	633. 4	4
1- Iodo- 1- meth ylcyc lobut ane	C ₅ H ₉ I	Orth orho mbic	Pbca	10.2 3	11.4 5	13.8 7	90	90	90	1623 .1	8
cis- 1,2- bis(i odo meth yl)cy clob utan e	C ₆ H ₁ ol ₂	Mon oclini c	C2/c	15.6 7	5.88	11.2 3	90	112. 5	90	955. 8	4

Table 2: Key Bond Lengths, Bond Angles, and Torsion Angles

Compound	C-I Bond Length (Å)	C-C (ring avg.) (Å)	C-C-C (ring avg.) (°)	Puckering Angle (°)	C-C-C-I Torsion Angle (°)
(Iodomethyl)cyclobutane	2.15	1.55	89.5	25.1	175.3
1-Iodo-1-methylcyclobutane	2.18	1.56	89.2	28.4	-
cis-1,2-bis(iodomethyl)cyclobutane	2.16, 2.17	1.55	89.8	22.7	65.8, -170.2

Experimental Protocols

A detailed methodology for the X-ray crystallographic analysis of small organic compounds like **(Iodomethyl)cyclobutane** derivatives is provided below.

I. Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.

- Material Purification: The **(Iodomethyl)cyclobutane** derivative is first purified to >98% purity, as determined by NMR and GC-MS.
- Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For the title compounds, slow evaporation from a solution in a mixed solvent system, such as hexane/ethyl acetate, at room temperature is often effective.
- Crystallization Method:
 - Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered to remove any particulate matter. The filtrate is left in a loosely covered vial in a vibration-free environment to allow for the slow evaporation of the solvent.

- Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed jar containing a less volatile solvent in which the compound is poorly soluble (the precipitant). The vapor of the more volatile solvent slowly diffuses into the precipitant, leading to the gradual crystallization of the compound.

II. X-ray Data Collection

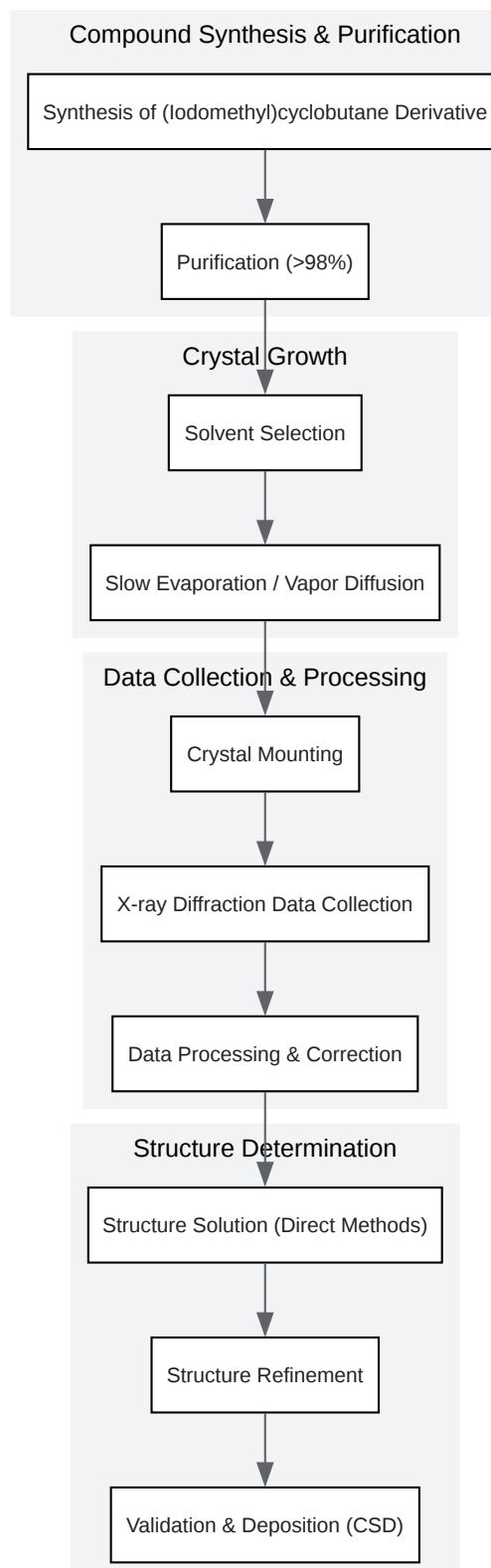
- Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
- Data Collection Instrument: Data is collected on a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation is used.
- Data Collection Parameters: The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected by rotating the crystal in the X-ray beam.
- Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

III. Structure Solution and Refinement

- Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
- Structure Refinement: The atomic positions and anisotropic displacement parameters are refined using full-matrix least-squares on F^2 . Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- Validation: The final refined structure is validated using software tools to check for consistency and quality. The final crystallographic data is deposited in a public database such as the Cambridge Structural Database (CSD).

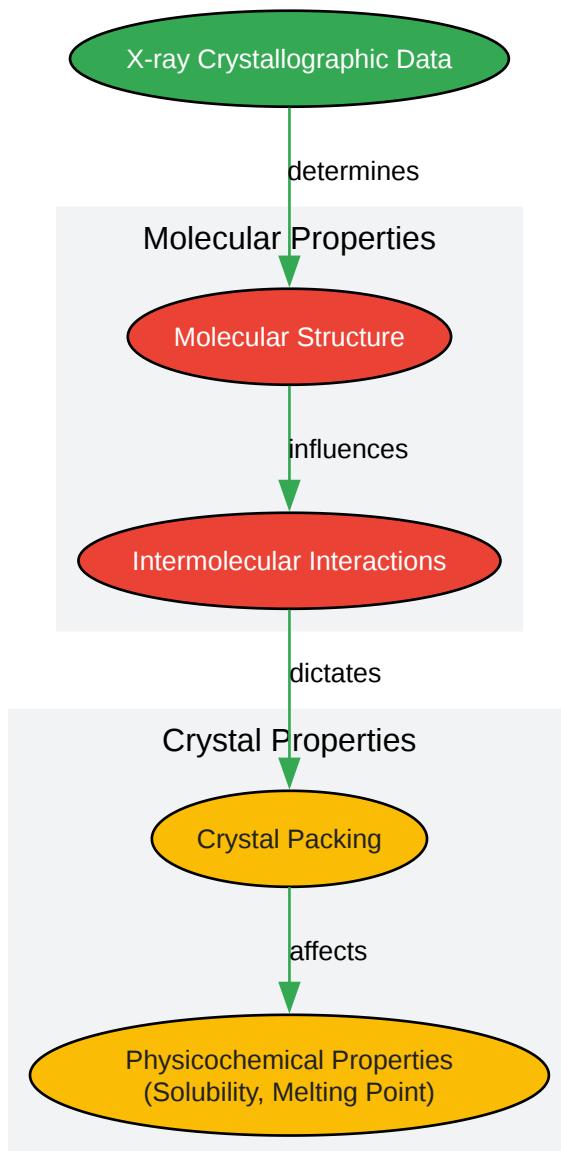
Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallographic analysis.



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Caption: Experimental Workflow for X-ray Crystallographic Analysis.



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Caption: Relationship between Crystallographic Data and Material Properties.

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